2-methyl-N-(piperidin-4-yl)furan-3-carboxamide
CAS No.: 953733-17-0
Cat. No.: VC8423914
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 953733-17-0 |
---|---|
Molecular Formula | C11H16N2O2 |
Molecular Weight | 208.26 g/mol |
IUPAC Name | 2-methyl-N-piperidin-4-ylfuran-3-carboxamide |
Standard InChI | InChI=1S/C11H16N2O2/c1-8-10(4-7-15-8)11(14)13-9-2-5-12-6-3-9/h4,7,9,12H,2-3,5-6H2,1H3,(H,13,14) |
Standard InChI Key | MJBWSHYQUGAPIA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CO1)C(=O)NC2CCNCC2 |
Canonical SMILES | CC1=C(C=CO1)C(=O)NC2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methyl-N-(piperidin-4-yl)furan-3-carboxamide (molecular formula: ) consists of a furan ring substituted with a methyl group at position 2 and a carboxamide group at position 3. The amide nitrogen is further connected to a piperidin-4-yl group, introducing a secondary amine within the piperidine ring. This structure combines lipophilic (furan, methyl) and hydrophilic (amide, piperidine) elements, likely resulting in a logP value between 1.5 and 2.5, as observed in structurally similar naphtho[1,2-b]furan-2-carboxamides .
Synthetic Routes
While no direct synthesis of 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide is documented, analogous methods from naphtho[1,2-b]furan-2-carboxamide synthesis provide a plausible pathway:
-
Furan-3-carboxylic acid derivative preparation:
-
Amide coupling:
A representative reaction scheme is as follows:
Key synthetic challenges include regioselective functionalization of the furan ring and minimizing racemization at the piperidine stereocenter.
Pharmacological Activity and Target Profiling
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
Structural analogs such as naphtho[1,2-b]furan-2-carboxamides demonstrate potent MCH-R1 antagonism (e.g., compound 10b with IC = 3 nM) . The furan-carboxamide scaffold is critical for binding to the orthosteric site of MCH-R1, while the piperidine moiety may enhance solubility and modulate off-target effects. For 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide, computational docking studies predict a similar binding mode, with hydrogen bonding between the amide carbonyl and Arg of MCH-R1 .
Metabolic Stability and CYP450 Interactions
In vitro microsomal stability assays for related compounds show high metabolic stability (e.g., 99% remaining after 30 min in rat liver microsomes) . The methyl group at position 2 likely reduces oxidative metabolism by cytochrome P450 (CYP450) enzymes, while the piperidine ring’s basic nitrogen may minimize CYP3A4/2D6 inhibition (<10% at 10 µM) .
Structure-Activity Relationship (SAR) Analysis
Furan Substitution Patterns
-
Position 2 substituents: Methyl groups enhance metabolic stability but may reduce aqueous solubility. Larger alkyl chains (e.g., ethyl) decrease potency in MCH-R1 binding assays .
-
Position 3 carboxamide: Replacement with ester or ketone groups abolishes activity, underscoring the necessity of the amide bond for receptor interaction .
Piperidine Modifications
-
N-Substitution: Secondary amines (as in piperidin-4-yl) improve bioavailability compared to tertiary amines.
-
Chain length: Ethyl linkers between the furan and piperidine moieties optimize potency and solubility .
Pharmacokinetic Profile (Predicted)
Low oral bioavailability is attributed to first-pass metabolism and poor intestinal absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume